An In-depth Technical Guide to Bortezomib Trimer-d15: Chemical Structure, Properties, and Experimental Applications
An In-depth Technical Guide to Bortezomib Trimer-d15: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of Bortezomib trimer-d15. This deuterated analog of the proteasome inhibitor Bortezomib serves as a critical internal standard for pharmacokinetic and metabolic studies.
Chemical Structure and Properties
Bortezomib trimer-d15 is the deuterated, trimeric boroxine form of the dipeptide boronic acid analog, Bortezomib. In its solid, lyophilized state, it exists as a stable trimer.[1][2] However, upon dissolution in aqueous solutions, it readily converts to the monomeric boronic acid, the biologically active form.[1][2] The deuterium labeling on the phenyl rings makes it suitable for use as an internal standard in mass spectrometry-based quantification of Bortezomib.[1][2]
The chemical structure of Bortezomib trimer-d15 is depicted below:
IUPAC Name: N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide[3]
Table 1: Chemical and Physical Properties of Bortezomib Trimer-d15
| Property | Value | Reference(s) |
| Molecular Formula | C₅₇H₅₄D₁₅B₃N₁₂O₉ | [1] |
| Molecular Weight | 1113.8 g/mol | [1][3] |
| Exact Mass | 1113.6531135 Da | [3] |
| Appearance | White to light brown hygroscopic crystalline powder | [4] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | Cayman Chemical |
Note on Analytical Data: Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for Bortezomib trimer-d15 are batch-specific and should be obtained from the certificate of analysis provided by the supplier. A European Medicines Agency (EMA) public assessment report confirms that the structure of the non-deuterated trimer is confirmed by IR, ¹H and ¹³C NMR, UV, and mass spectrometry.[4]
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
Bortezomib's primary mechanism of action involves the potent and reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[5] The UPP is crucial for the degradation of ubiquitinated proteins, which plays a vital role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.
Bortezomib primarily inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[1][2] This inhibition prevents the degradation of pro-apoptotic factors and the inhibitor of NF-κB, IκBα. The stabilization of IκBα sequesters the NF-κB (p50/p65) complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes. This disruption of cellular homeostasis ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Bortezomib's inhibition of the proteasome leads to apoptosis.
Experimental Protocols
Representative Synthesis of Bortezomib Trimer-d15
The following is a representative, multi-step synthesis protocol for Bortezomib, adapted from patented chemical processes, with modifications for the incorporation of deuterium. This protocol is for informational purposes and should be adapted and optimized by qualified chemists. The synthesis of the deuterated L-phenylalanine starting material is a prerequisite.
Disclaimer: This is a representative synthetic scheme and has not been optimized. The handling of all reagents and intermediates should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
-
Coupling of N-(tert-butoxycarbonyl)-L-phenylalanine-d5 with (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethyl-hexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine:
-
Dissolve N-(tert-butoxycarbonyl)-L-phenylalanine-d5 and a suitable coupling agent (e.g., TBTU) in an appropriate aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and the aminoboronate component.
-
Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the resulting Boc-protected dipeptide boronate ester by chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., ethyl acetate).
-
Add a strong acid (e.g., HCl in dioxane) and stir at room temperature.
-
Monitor the reaction for the removal of the Boc protecting group.
-
Isolate the resulting amine salt by filtration or evaporation.
-
-
Coupling with Pyrazine-2-carboxylic Acid:
-
Dissolve the amine salt and pyrazine-2-carboxylic acid in an aprotic solvent.
-
Add a coupling agent (e.g., TBTU) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting pinanediol ester of Bortezomib-d15 by standard procedures.
-
-
Deprotection and Trimerization:
-
Perform a transesterification reaction by treating the pinanediol ester with isobutylboronic acid in a biphasic system of a nonpolar organic solvent (e.g., hexane) and an acidic aqueous solution.
-
Separate the organic layer, basify, and concentrate to yield the Bortezomib-d15 monomer.
-
Crystallization from an anhydrous aprotic solvent (e.g., ethyl acetate) will yield the trimeric boroxine form, Bortezomib trimer-d15.
-
Proteasome Activity Assay
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Dilute the cell lysate to a working concentration in assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS).
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the diluted lysate.
-
Incubate the reaction at 37°C.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Bortezomib on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Bortezomib (or Bortezomib trimer-d15, which will convert to the active monomer in the aqueous culture medium). Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a potential proteasome inhibitor and the logical relationship of its effects on the cell.
Caption: A typical experimental workflow for evaluating Bortezomib's effects.
Caption: The logical cascade of cellular events following Bortezomib treatment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bortezomib-d15 - Biochemicals - CAT N°: 22367 [bertin-bioreagent.com]
- 3. Bortezomib trimer-d15 | C57H69B3N12O9 | CID 145875778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
